molecular formula C22H28N8O B2935648 N-(1-benzylpiperidin-4-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide CAS No. 1448047-13-9

N-(1-benzylpiperidin-4-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide

Cat. No.: B2935648
CAS No.: 1448047-13-9
M. Wt: 420.521
InChI Key: YLEIMPYNDBFAAW-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C22H28N8O and its molecular weight is 420.521. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

Research in the field has focused on the synthesis and structural characterization of compounds with similar structural motifs. For example, Albert and Thacker (1972) explored the synthesis of V-triazolo[4,5-d]pyrimidines, demonstrating methods to produce benzyl derivatives and discussing the conversion processes involved, showcasing foundational synthetic approaches relevant to compounds like N-(1-benzylpiperidin-4-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide (Albert & Thacker, 1972). Similarly, Frigola et al. (1995) discussed the synthesis, properties, and structure-activity relationships of azetidinylquinolones as antibacterial agents, highlighting the importance of stereochemistry and the azetidine moiety in enhancing antibacterial activity (Frigola et al., 1995).

Potential Biological Activities

Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines with morpholine, piperidine, or piperazine moieties, testing their antihypertensive activity and finding promising results, suggesting the potential therapeutic applications of structurally related compounds (Bayomi et al., 1999). These findings underscore the potential of this compound and related compounds in pharmacological research, especially in the development of novel therapeutics targeting cardiovascular conditions.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N8O/c1-2-30-21-19(26-27-30)20(23-15-24-21)29-13-17(14-29)22(31)25-18-8-10-28(11-9-18)12-16-6-4-3-5-7-16/h3-7,15,17-18H,2,8-14H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEIMPYNDBFAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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